
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrazolidine, characterized by the presence of a carboxamide group and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines under heating conditions without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The reaction yields the desired pyrazolidine derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including analgesic and antihypoxic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence cellular activities such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
5,5-Dimethyl-1-pyrroline N-oxide: Another related compound used as a spin trap in radical detection.
Uniqueness
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a ketone and a carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
5,5-dimethyl-3-oxopyrazolidine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10) |
Clé InChI |
VYBRNCRMTHNUNU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NN1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



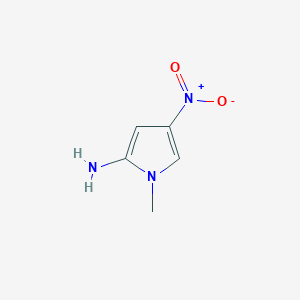
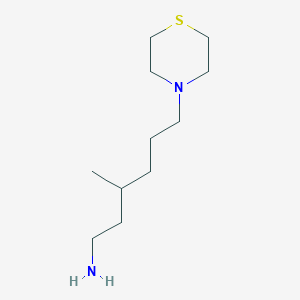
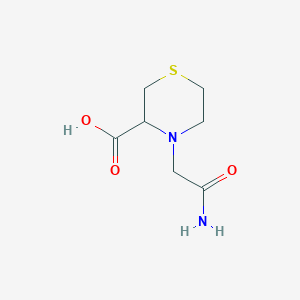

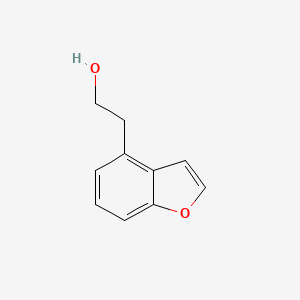
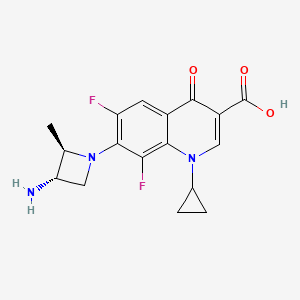
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)

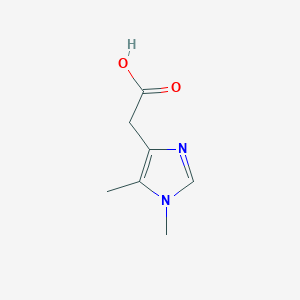
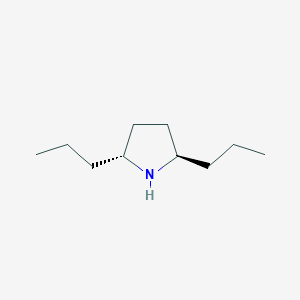

![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
